Welcome to the BenchChem Online Store!
molecular formula C14H20ClNOSi B8602321 6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole CAS No. 820960-26-7

6-((tert-Butyldimethylsilyl)oxy)-3-chloro-1H-indole

Cat. No. B8602321
M. Wt: 281.85 g/mol
InChI Key: AYGBSSHPDYVKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07235572B2

Procedure details

A solution of N-chlorosuccinimide (270 mg, 2 mmol) in dichloromethane (4 ml) is added within 30 min to a solution of 6-(tert-butyl-dimethyl-silanyloxy)-1H-indole (500 mg, 2 mmol) in dichloromethane (10 ml) at 0° C. under an argon atmosphere. The solution was naturally warmed to ambient temperature and stirred for 2 h. Ice water was added and the mixture was extracted two times with tert-butyl methyl ether. The combined extracts were dried over sodium sulfate and the solvent was removed under reduced pressure to give 560 mg (1.98 mmol, 98%) of the title compound as red solid which was used in the next step without further purification.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[C:9]([Si:13]([CH3:25])([CH3:24])[O:14][C:15]1[CH:23]=[C:22]2[C:18]([CH:19]=[CH:20][NH:21]2)=[CH:17][CH:16]=1)([CH3:12])([CH3:11])[CH3:10]>ClCCl>[C:9]([Si:13]([CH3:25])([CH3:24])[O:14][C:15]1[CH:23]=[C:22]2[C:18]([C:19]([Cl:1])=[CH:20][NH:21]2)=[CH:17][CH:16]=1)([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC=C2C=CNC2=C1)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted two times with tert-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1=CC=C2C(=CNC2=C1)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.98 mmol
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.